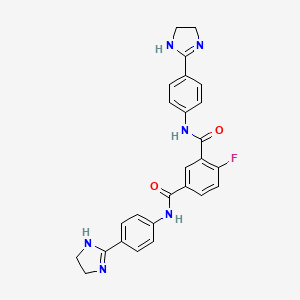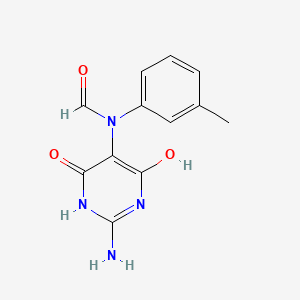
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is a chemical compound with the molecular formula C12H12N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction is followed by the use of Vilsmeier–Haack–Arnold reagent and immediate deprotection of the (dimethylamino)methylene protecting groups . The optimized procedure ensures high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives.
科学的研究の応用
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is not fully elucidated. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A closely related compound with similar structural features.
2-Amino-4,6-dichloropyrimidine: Another derivative with distinct chemical properties and biological activities.
Uniqueness
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
6939-53-3 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)formamide |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19) |
InChIキー |
VOGRAVXTNYGDIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


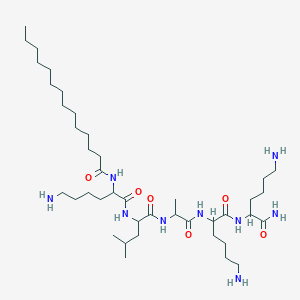
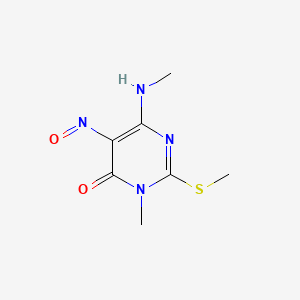
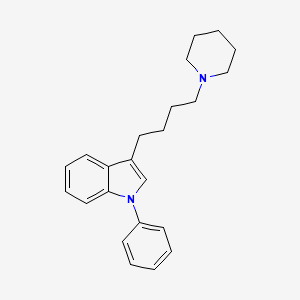
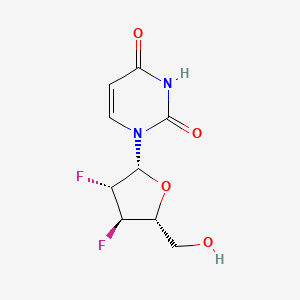
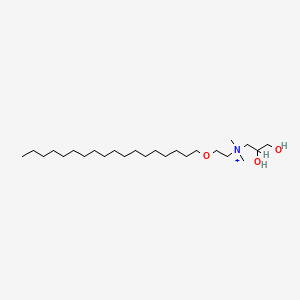

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
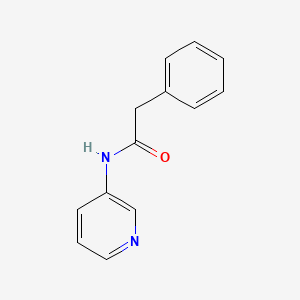
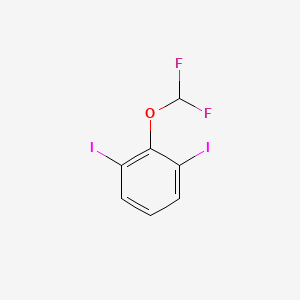
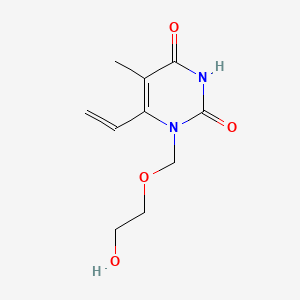
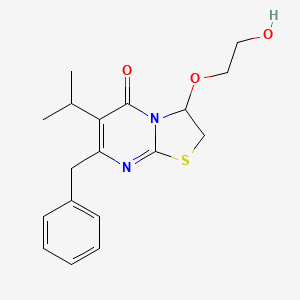
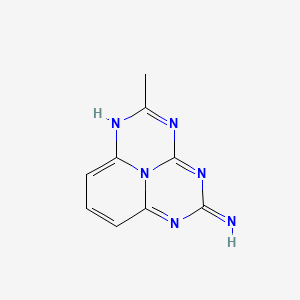
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
